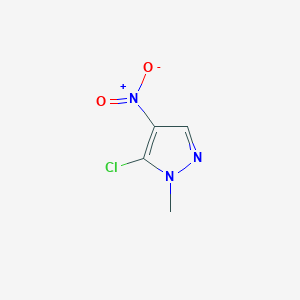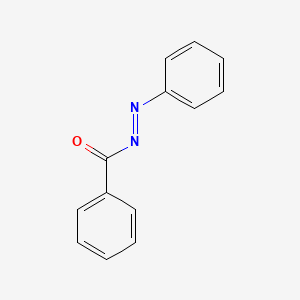
4-(3-Methoxyphenyl)pyrrolidin-2-one
Vue d'ensemble
Description
4-(3-Methoxyphenyl)pyrrolidin-2-one, also known as Methylone, is a synthetic cathinone that belongs to the family of substituted amphetamines. It is a psychoactive substance that has gained popularity in recent years due to its euphoric effects. Methylone has been used recreationally as a party drug, but it also has potential applications in scientific research.
Applications De Recherche Scientifique
Crystallographic Studies
4-(3-Methoxyphenyl)pyrrolidin-2-one and its derivatives have been a subject of interest in crystallography. Studies like those conducted by Mohammat et al. (2008) and Zhou et al. (2008) have explored the crystal structures of related compounds. These studies provide insights into the molecular arrangements and interactions within the crystal lattice, which are crucial for understanding the physical and chemical properties of these compounds (Mohammat et al., 2008), (Zhou et al., 2008).
Synthesis and Pharmaceutical Applications
The synthesis of various derivatives of this compound has been explored for potential pharmaceutical applications. For example, Malawska et al. (2002) synthesized a series of 1-substituted pyrrolidin-2-one derivatives and tested them for antiarrhythmic and antihypertensive effects. Their research indicated that certain compounds exhibited strong activities in these areas, suggesting potential therapeutic applications (Malawska et al., 2002).
Antimicrobial and Antitumor Agents
Derivatives of this compound have been used as antimicrobial and antitumor agents. Sundar et al. (2011) discussed the spiro-indole-pyrrolidine ring system, commonly found in several biologically significant alkaloids, which have applications as antimicrobial and antitumor agents. This highlights the potential of this compound derivatives in developing new therapeutic agents (Sundar et al., 2011).
Conformational and Structural Analysis
Extensive research has been done to understand the conformation and structure of these compounds. Studies like Banerjee et al. (2002) have used X-ray analysis and molecular orbital methods to analyze the structure and conformation of derivatives, providing valuable insights for their application in designing new drugs (Banerjee et al., 2002).
Material Science
ApplicationsCompounds related to this compound have been studied for their potential in material science. For instance, Ogura et al. (2006) synthesized various derivatives to explore their unique physical properties, such as forming organic crystals with metallic luster. This aspect of research opens up avenues for these compounds in advanced material science applications, particularly in the development of new types of organic crystals (Ogura et al., 2006).
Mécanisme D'action
Target of Action
4-(3-Methoxyphenyl)pyrrolidin-2-one is a derivative of the pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases Pyrrolidine derivatives have been reported to exhibit selectivity towards various biological targets .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolidine-2-one, have been reported to interact with their targets in a way that is influenced by the spatial orientation of substituents and the different stereoisomers . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biological activities .
Result of Action
Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Action Environment
The influence of steric factors on the biological activity of pyrrolidine derivatives has been investigated .
Orientations Futures
Pyrrolidin-2-ones, including “4-(3-Methoxyphenyl)pyrrolidin-2-one”, have potential applications in medicinal chemistry and pharmacology. They can serve as versatile scaffolds for the development of novel biologically active compounds . Future research could explore the synthesis of new pyrrolidin-2-one derivatives and their potential therapeutic applications.
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-4-2-3-8(5-10)9-6-11(13)12-7-9/h2-5,9H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYBKTGQFCNOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496983 | |
| Record name | 4-(3-Methoxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38175-34-7 | |
| Record name | 4-(3-Methoxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-methoxyphenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine](/img/structure/B1355546.png)

![(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane](/img/structure/B1355549.png)





